molecular formula C12H17N5O2S2 B2617616 1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1795493-43-4

1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2617616
CAS No.: 1795493-43-4
M. Wt: 327.42
InChI Key: ILNPSOZNSUAICI-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrrolidine intermediates, which are then coupled with the imidazole-4-sulfonamide moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-carboxamide
  • 1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-phosphonate

Uniqueness

1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have carboxamide or phosphonate groups, leading to variations in reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S2/c1-16-8-11(14-9-16)21(18,19)15-7-10-3-2-5-17(10)12-13-4-6-20-12/h4,6,8-10,15H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNPSOZNSUAICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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